
Benzenamine, 4-(5-iodo-2-benzothiazolyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4-(5-iodo-2-benzothiazolyl)-2-methyl- is a complex organic compound that belongs to the class of aromatic amines It features a benzenamine core substituted with a 5-iodo-2-benzothiazolyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(5-iodo-2-benzothiazolyl)-2-methyl- typically involves multi-step organic reactions. One common method includes the iodination of a benzothiazole derivative followed by coupling with a methyl-substituted benzenamine. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through crystallization or chromatography to ensure the final product’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 4-(5-iodo-2-benzothiazolyl)-2-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the iodine atom or the reduction of the benzothiazole ring.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Benzenamine, 4-(5-iodo-2-benzothiazolyl)-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism by which Benzenamine, 4-(5-iodo-2-benzothiazolyl)-2-methyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzothiazole moiety can interact with specific binding sites, while the iodine atom may play a role in modulating the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, 4-(2-benzothiazolyl)-2-methyl-: Lacks the iodine atom, which may result in different reactivity and applications.
Benzenamine, 4-(5-chloro-2-benzothiazolyl)-2-methyl-: Substitution of iodine with chlorine can lead to variations in chemical properties and biological activity.
Benzenamine, 4-(5-bromo-2-benzothiazolyl)-2-methyl-: Bromine substitution offers different reactivity compared to iodine.
Uniqueness
The presence of the iodine atom in Benzenamine, 4-(5-iodo-2-benzothiazolyl)-2-methyl- makes it unique compared to its analogs. Iodine’s larger atomic size and different electronic properties can influence the compound’s reactivity, binding affinity, and overall behavior in chemical and biological systems.
Propiedades
Número CAS |
328087-42-9 |
|---|---|
Fórmula molecular |
C14H11IN2S |
Peso molecular |
366.22 g/mol |
Nombre IUPAC |
4-(5-iodo-1,3-benzothiazol-2-yl)-2-methylaniline |
InChI |
InChI=1S/C14H11IN2S/c1-8-6-9(2-4-11(8)16)14-17-12-7-10(15)3-5-13(12)18-14/h2-7H,16H2,1H3 |
Clave InChI |
OVGMBEYWSDWUMR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=NC3=C(S2)C=CC(=C3)I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


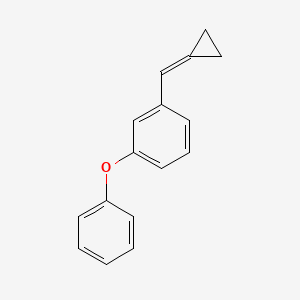

![2H-Imidazo[2,1-b][1,3,5]oxadiazine](/img/structure/B14242871.png)
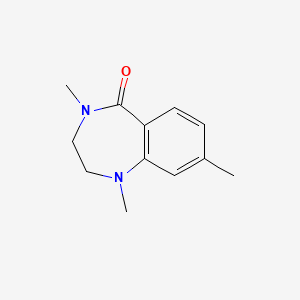
![1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one](/img/structure/B14242879.png)
![4-[4-(Heptadecafluorooctyl)phenoxy]phenol](/img/structure/B14242880.png)
![4-Chloro-6-[(4-chloroanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one](/img/structure/B14242885.png)
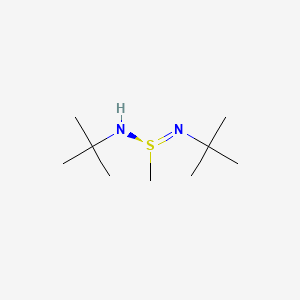
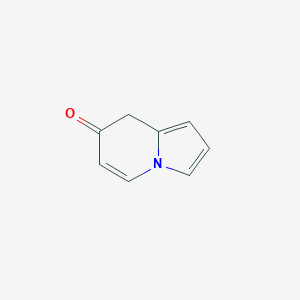

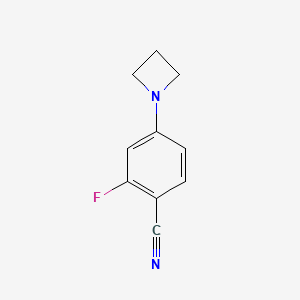
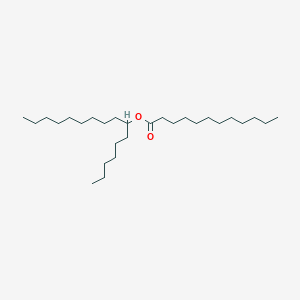
![5-(4-Methylphenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one](/img/structure/B14242907.png)
![7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)-](/img/structure/B14242908.png)
